

# Application Notes and Protocols: Crosslinking Methods for Poly(glycerol sebacate)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Introduction to Poly(glycerol sebacate) (PGS) and the Critical Role of Crosslinking

Poly(glycerol **sebacate**) (PGS) is a biodegradable and biocompatible elastomer that has garnered significant interest in the biomedical field for applications such as soft tissue engineering, drug delivery, and the fabrication of medical devices.[1][2] Synthesized from the naturally occurring and non-toxic monomers glycerol and sebacic acid, PGS boasts tunable mechanical properties that can mimic various soft tissues in the body.[1] The key to unlocking and tailoring these properties lies in the crosslinking process.

Crosslinking transforms the initial viscous pre-polymer into a stable, three-dimensional polymeric network.[3] This process is crucial for enhancing the mechanical strength, elasticity, and controlling the degradation rate of the final PGS material.[4][5] The extent and nature of crosslinking directly influence the polymer's performance, making the choice of crosslinking method a critical parameter in the design of PGS-based biomaterials for specific biomedical applications.[5][6] This document provides a detailed overview of the primary crosslinking methods for PGS, complete with experimental protocols and comparative data.

## Crosslinking Methods for Poly(glycerol sebacate)

The crosslinking of PGS can be achieved through several methods, each offering distinct advantages and resulting in polymers with a range of properties. The most common methods include thermal crosslinking, photo-crosslinking, and chemical crosslinking.

## Thermal Crosslinking

Thermal curing is the most established and widely used method for crosslinking PGS.<sup>[1][5]</sup> This process involves heating the PGS pre-polymer under vacuum, which promotes esterification reactions between the free hydroxyl and carboxylic acid groups on adjacent polymer chains, forming a crosslinked network.<sup>[3]</sup> The mechanical properties and degradation rate of the resulting elastomer can be finely tuned by adjusting the curing temperature and duration.<sup>[4][5]</sup>

### Key Characteristics:

- **Simplicity:** The method is straightforward and does not require additional reagents like initiators or crosslinkers.
- **Tunability:** A wide range of mechanical properties can be achieved by varying the curing time and temperature.
- **Limitations:** The process often requires high temperatures (120-150°C) and long curing times (24-96 hours), which can be detrimental to the incorporation of heat-sensitive drugs or biological molecules.<sup>[1][7]</sup>

Curing Conditions	Young's Modulus (MPa)	Ultimate Tensile Strength (UTS) (MPa)	Elongation at Break (%)	Degradation Rate	Reference(s)
120°C, 42 h	-	-	-	Rapid in vivo	[4]
120°C, 48 h	0.77	-	>100	-	
120°C, 96 h	1.9	-	>100	Slower with increased curing	[4]
130°C, 84 h	~0.5	~0.4	~150	-	[6]
130°C, 168 h	~0.8	~0.6	~100	-	[6]
150°C, 24 h	0.79 ± 0.03	-	-	-	[8]
170°C, 3.5 h	-	-	-	-	[9]

## Photo-crosslinking

Photo-crosslinking offers a rapid, spatially controllable alternative to thermal curing, operating at ambient temperatures.[2] This method typically involves modifying the PGS pre-polymer with photoreactive groups, such as methacrylate or norbornene, to create a photocurable resin.[2] [10] Upon exposure to ultraviolet (UV) light in the presence of a photoinitiator, these groups react to form a crosslinked network.[3]

### Key Characteristics:

- **Rapid Curing:** Crosslinking can be achieved in minutes, compared to hours or days for thermal curing.[2][9]
- **Mild Conditions:** The process is conducted at room temperature, making it suitable for encapsulating sensitive biological molecules.[2]
- **Spatial Control:** Allows for the fabrication of complex micro-architectures and patterned surfaces.

- **Additional Synthesis Steps:** Requires chemical modification of the pre-polymer and the use of photoinitiators, which may have cytotoxicity concerns.[\[3\]](#)

Polymer System	Crosslinking Conditions	Young's Modulus (MPa)	Ultimate Tensile Strength (UTS) (MPa)	Elongation at Break (%)	Degradation Rate	Reference(s)
Methacrylated PGS (PGS-M)	UV light, Irgacure 2959	Tunable (e.g., ~0.2 - 1.5)	-	-	Slower than thermally cured PGS	<a href="#">[2]</a>
Norbornene-functionalized PGS (Nor-PGS)	UV light (365 nm), DMPA, PETMP crosslinker	Tunable by thiol crosslinker amount	-	-	-	<a href="#">[10]</a>
PGS-Isocyanate-hyl methacrylate (PGS-IM)	UV light (365 nm), 10 min, Irgacure 2959	-	-	Good elasticity	-	<a href="#">[3]</a> <a href="#">[11]</a>

## Chemical Crosslinking

Chemical crosslinking involves the addition of a third monomer or crosslinking agent that can react with the functional groups of the PGS pre-polymer to form crosslinks under milder conditions than traditional thermal curing.[\[5\]](#)[\[12\]](#) This approach can significantly reduce the required curing time and temperature.[\[7\]](#)

### Key Characteristics:

- **Milder Conditions:** Can facilitate crosslinking at lower temperatures and for shorter durations.[\[12\]](#)

- **Enhanced Properties:** Can be used to introduce new functionalities and tune the mechanical and degradation properties.
- **Potential for Residuals:** Requires the use of additional chemical agents, which may need to be thoroughly removed to avoid cytotoxicity.[8]

#### Common Chemical Crosslinkers:

- **Citric Acid:** An endogenous molecule that can facilitate thermal crosslinking, reducing the curing time from days to hours.[7][8][12] The addition of citric acid creates poly(glycerol **sebacate** citrate) (PGSC) elastomers with tunable mechanical properties.[7][8]
- **Diisocyanates:** Compounds like methylene diphenyl diisocyanate (MDI) or hexamethylene diisocyanate (HDI) can be used to increase the crosslinking density and improve the mechanical properties of PGS.[5]

Crosslinker	Curing Conditions	Young's Modulus (MPa)	Ultimate Tensile Strength (UTS) (MPa)	Elongation at Break (%)	Degradation Rate	Reference(s)
Citric Acid (6 mol%)	150°C, 1.5 h	0.12 ± 0.2	-	>200	Faster than PGS	[8]
Citric Acid (6 mol%)	150°C, 6 h	1.29 ± 0.14	-	~150	Faster than PGS	[8]
Diisocyanates (MDI/HDI)	-	Increased	Increased	-	-	[5]

## Experimental Protocols

### Protocol 1: Synthesis of Poly(glycerol sebacate) Pre-polymer

This protocol describes the synthesis of the PGS pre-polymer via melt polycondensation, which is the precursor for all crosslinking methods.<sup>[1]</sup>

Materials:

- Glycerol ( $\geq 99\%$ )
- Sebacic acid (99%)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Nitrogen or Argon gas inlet
- Vacuum pump

Procedure:

- Place equimolar amounts of glycerol and sebacic acid in a round-bottom flask equipped with a magnetic stir bar.
- Heat the mixture to 120-150°C under a gentle stream of nitrogen or argon gas with constant stirring.<sup>[1]</sup>
- Continue the reaction for approximately 24 hours. The mixture will become increasingly viscous as the pre-polymer forms.<sup>[1]</sup>
- For applications requiring a more solid pre-polymer, the reaction can be carried out at a higher temperature (e.g., 170°C) for a shorter duration (e.g., 3-7 hours).<sup>[9]</sup>
- The resulting viscous liquid is the PGS pre-polymer. Store it in a desiccator at room temperature.

## Protocol 2: Thermal Crosslinking of PGS

Materials:

- PGS pre-polymer
- Mold (e.g., Teflon or silicone)
- Vacuum oven

Procedure:

- Pour the PGS pre-polymer into a mold of the desired shape.
- Place the mold in a vacuum oven.
- Heat the pre-polymer at 120-150°C under vacuum (<100 mTorr) for 24 to 96 hours.<sup>[1]</sup> The curing time will determine the final mechanical properties.
- After the desired curing time, turn off the heat and allow the oven to cool to room temperature under vacuum.
- Remove the crosslinked PGS elastomer from the mold.

## Protocol 3: Photo-crosslinking of Methacrylated PGS (PGS-M)

This protocol is adapted from the synthesis of methacrylated PGS for photocurable applications.<sup>[2]</sup>

### Part A: Synthesis of Methacrylated PGS (PGS-M) Pre-polymer

- Synthesize PGS pre-polymer as described in Protocol 1.
- Dissolve the PGS pre-polymer in a suitable solvent (e.g., dichloromethane).
- Add methacrylic anhydride in a dropwise manner while stirring the solution at 0°C. The molar ratio of methacrylic anhydride to the hydroxyl groups on the PGS pre-polymer can be varied to control the degree of methacrylation.
- Allow the reaction to proceed for 24 hours at room temperature.

- Purify the resulting PGS-M by precipitation in a non-solvent (e.g., cold diethyl ether) and dry under vacuum.

#### Part B: Photo-crosslinking

- Dissolve the PGS-M pre-polymer and a photoinitiator (e.g., 1% w/w Irgacure 2959) in a suitable solvent.[3]
- Cast the solution into a mold.
- Evaporate the solvent completely.
- Expose the film to UV light (e.g., 365 nm) for a specified time (e.g., 10 minutes) to induce crosslinking.[3]

## Protocol 4: Chemical Crosslinking of PGS with Citric Acid (PGSC)

This protocol is based on the work by Risley et al. on citrate crosslinked PGS.[8]

#### Materials:

- PGS pre-polymer
- Citric acid
- Mold
- Vacuum oven

#### Procedure:

- Synthesize PGS pre-polymer as described in Protocol 1.
- Thoroughly mix the desired molar percentage of citric acid (e.g., 4-8 mol%) with the PGS pre-polymer.
- Pour the mixture into a mold.



- Cure the mixture in a vacuum oven at 150°C for a shorter duration compared to traditional PGS, for instance, 1.5 to 6 hours.[8]
- Allow the sample to cool to room temperature under vacuum before removal.

## Visualization of Workflows and Mechanisms

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Signaling -> Response; } dot Figure 3: Influence of PGS properties on cell behavior.
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- To cite this document: BenchChem. [Application Notes and Protocols: Crosslinking Methods for Poly(glycerol sebacate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225510#crosslinking-methods-for-poly-glycerol-sebacate]

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